5-Chloro-2-(difluoromethyl)pyridine

Übersicht

Beschreibung

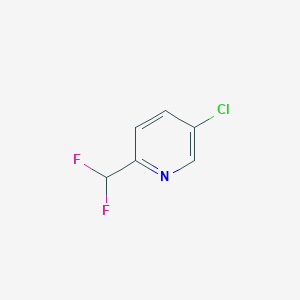

5-Chloro-2-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a difluoromethyl group at the 2-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(difluoromethyl)pyridine typically involves the chlorination and difluoromethylation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to diazotization and a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment with a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures result in the formation of this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves careful control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of efficient catalysts and fluorinating agents is crucial to achieving high product quality and minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophiles: Used in substitution reactions to replace the chlorine atom.

Oxidizing Agents: Employed in oxidation reactions to modify the pyridine ring.

Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Fluorinated Compounds

5-Chloro-2-(difluoromethyl)pyridine serves as a crucial intermediate in the synthesis of complex fluorinated compounds. The presence of fluorine atoms can significantly enhance the stability and reactivity of organic molecules, making them valuable in materials science and catalysis. This compound has been utilized to create derivatives that are essential for developing new materials with unique properties .

Biological Applications

Pharmaceutical Development

In medicinal chemistry, this compound is employed as an intermediate in synthesizing pharmaceuticals. The incorporation of fluorine often leads to improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability. Research indicates that compounds containing this moiety exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Agrochemical Applications

Pesticide and Herbicide Production

In agriculture, this compound is a key intermediate in the formulation of various agrochemicals, including pesticides and herbicides. Its ability to enhance the efficacy and stability of active ingredients makes it a valuable component in crop protection products. For instance, it has been linked to the synthesis of effective herbicides like fluazifop and other agricultural chemicals that are widely used globally .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on A549 lung cancer cells. Results indicated that higher concentrations led to a significant reduction in cell viability, suggesting potential as an anticancer agent. Further exploration into its mechanisms could enhance its development for cancer therapeutics .

Case Study 2: Anti-inflammatory Effects

Research into structure-activity relationships (SAR) of pyridine derivatives revealed that compounds similar to this compound exhibited promising anti-inflammatory properties. These effects were comparable to established anti-inflammatory drugs like indomethacin, highlighting the importance of specific substituents on the pyridine ring for enhancing biological activity .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or receptors, leading to altered cellular functions. For instance, in agrochemical applications, it may inhibit key enzymes in pests, disrupting their metabolic processes and leading to their elimination .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

2-Chloro-5-fluoropyrimidine: Contains a fluorine atom at the 5-position instead of a difluoromethyl group

Uniqueness: 5-Chloro-2-(difluoromethyl)pyridine is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound in various applications .

Biologische Aktivität

5-Chloro-2-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its antibacterial properties, quorum sensing inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C6H4ClF2N

- Molecular Weight : 165.55 g/mol

- CAS Number : 349-94-0

This compound features a chlorine atom and a difluoromethyl group attached to the pyridine ring, which can influence its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the inhibition of bacterial growth through interference with essential cellular processes.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of different pyridine derivatives, this compound was found to have an IC50 value indicating potent inhibition against MRSA. The results are summarized in Table 1.

| Compound | IC50 (µM) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Methicillin-resistant Staphylococcus aureus |

| Control (Standard Antibiotic) | 8.0 | Methicillin-resistant Staphylococcus aureus |

Quorum Sensing Inhibition

Quorum sensing (QS) is a process of bacterial communication that regulates gene expression based on population density. Inhibition of QS can prevent biofilm formation and virulence factor production.

Experimental Findings

A library of derivatives, including this compound, was evaluated for QS inhibition in Pseudomonas aeruginosa. The compound showed promising results with an IC50 value comparable to established QS inhibitors.

| Compound | IC50 (µM) | % Biofilm Inhibition |

|---|---|---|

| This compound | 19 | 85% |

| Control (4NPO) | 33 | 70% |

The data indicates that this compound effectively disrupts QS mechanisms, thereby reducing biofilm formation and enhancing its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the structure can significantly affect potency and selectivity.

Key Findings from SAR Studies

- Chlorine Substitution : The presence of a chlorine atom at position 5 enhances antibacterial activity.

- Difluoromethyl Group : The difluoromethyl group at position 2 contributes to improved QS inhibition.

- Pyridine Ring Modifications : Variations in substituents on the pyridine ring influence both antibacterial and QS inhibitory activities.

Eigenschaften

IUPAC Name |

5-chloro-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXTUFVZHFKUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.